Temsavir

Description

structure in first source

See also: Fosthis compound (active moiety of); Fosthis compound Tromethamine (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

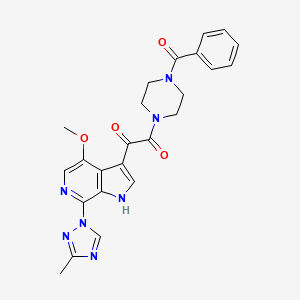

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPZBKAMSFHVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462146 | |

| Record name | BMS-626529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701213-36-7 | |

| Record name | Temsavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-626529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMSAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Temsavir in HIV-1

Introduction

Fostemsavir (BMS-663068) is a first-in-class antiretroviral medication approved for heavily treatment-experienced adults with multidrug-resistant HIV-1.[1][2] It is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, this compound (BMS-626529).[3][4] this compound is the molecule responsible for the antiviral effect.[5] The unique mechanism of action of this compound, which targets the initial stage of the viral lifecycle, makes it a critical option for patients who have exhausted other therapeutic avenues.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, the molecular basis of its interaction with the HIV-1 envelope, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: HIV-1 Attachment Inhibition

This compound's primary target is the HIV-1 envelope glycoprotein gp120, a crucial protein that mediates the virus's entry into host CD4+ T-cells.[6][7] The mechanism can be delineated into the following key steps:

-

Direct Binding to gp120: this compound binds directly to a highly conserved, hydrophobic pocket within the gp120 protein.[7][8] This binding site is located adjacent to the primary CD4 receptor binding site, specifically beneath the β20-β21 antiparallel sheet.[3][5]

-

Conformational Locking: Upon binding, this compound stabilizes and locks the gp120 protein into a "closed" or "State 1" conformation.[3][5][8] This is a ground state conformation that is incompetent for receptor engagement.[9]

-

Prevention of CD4 Interaction: By locking gp120 in this closed state, this compound allosterically prevents the necessary conformational changes required for gp120 to bind to the host cell's CD4 receptor.[5][9] This blockade of the initial gp120-CD4 interaction is the central pillar of its antiviral activity.[1][3]

-

Inhibition of Viral Entry: As the attachment to the CD4 receptor is the first and essential step for viral entry, this compound effectively halts the entire downstream cascade, including co-receptor binding (to CCR5 or CXCR4) and membrane fusion.[9] This mechanism is effective against both CCR5- and CXCR4-tropic viruses and is not subject to cross-resistance with other antiretroviral classes.[8]

References

- 1. Fosthis compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy and Safety Profile of Fosthis compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of this compound, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fosthis compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Temsavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120, preventing the initial interaction with the host cell's CD4 receptor. This novel mechanism of action provides a valuable therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1. This technical guide provides an in-depth overview of the discovery process, from the initial phenotypic screening to the extensive structure-activity relationship (SAR) studies that led to the identification of this compound. Furthermore, it details the chemical synthesis of this compound, highlighting key reactions and methodologies. This document includes comprehensive tables of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the discovery workflow, mechanism of action, and synthetic pathway to facilitate a deeper understanding for researchers in the field of antiviral drug development.

Discovery of this compound

The discovery of this compound was the result of a systematic and iterative process that began with a high-throughput phenotypic screen and culminated in a potent and specific antiviral agent.

Initial Screening and Lead Identification

The journey to this compound began with a phenotypic screening assay utilizing an HIV-1 pseudovirus construct.[1] This assay identified an indole glyoxamide, compound 3 , as an inhibitor of HIV-1 infection with a novel mechanism of action.[1] Resynthesis of this initial hit confirmed its antiviral activity, with a 50% effective concentration (EC50) of 153 nM in the pseudotyped virus assay.[2] Unlike many existing antiretrovirals, this compound was found to interfere with the very first step of the viral entry process: attachment to the host cell.[1]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial lead compound, indole glyoxamide 6 , exhibited potent antiviral activity against both M-tropic and T-tropic HIV-1 strains, with EC50 values ranging from 0.09 to 5.9 μM.[2] Extensive SAR studies were undertaken to improve its potency and pharmacokinetic profile.

Key areas of modification included:

-

Indole Core: Substitution patterns on the indole ring were extensively explored. It was discovered that small electron-withdrawing groups at the C-4 and C-7 positions were beneficial for antiviral activity.[1]

-

Piperazine Moiety: Modifications to the piperazine ring and the attached benzoyl group were investigated to optimize binding and physicochemical properties.

-

Azaindole Scaffolds: To address challenges with the indole series, the research evolved to include azaindole and diazaindole core heterocycles.[3] This led to the discovery of 4-azaindole derivatives with significantly improved potency.

These systematic modifications, guided by a predictive model that correlated potency with the planarity of the C-7 substituent, ultimately led to the identification of this compound (BMS-626529).[4] this compound, a 6-azaindole derivative, demonstrated a superior profile with enhanced antiviral potency and improved pharmacokinetic properties compared to the initial lead compounds.[3]

Discovery Workflow

The logical progression from initial screening to the final candidate is depicted in the following workflow diagram.

Mechanism of Action

This compound is an HIV-1 attachment inhibitor.[5] It directly binds to the viral envelope glycoprotein gp120, a protein essential for the virus to attach to the host's CD4+ T cells.[6] This binding event occurs at a conserved pocket on gp120, adjacent to the CD4 binding site.[1] By occupying this site, this compound prevents the necessary conformational changes in gp120 that are required for its interaction with the CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the host cell.[6] This mechanism is distinct from other classes of antiretroviral drugs and is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[6]

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metamorphosis of Fostemsavir: A Technical Guide to the Emergence of Temsavir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir, a phosphonooxymethyl prodrug, represents a critical advancement in the therapeutic arsenal against HIV-1. Its clinical efficacy is entirely dependent on its rapid and efficient in vivo conversion to the active antiretroviral agent, this compound. This technical guide provides an in-depth exploration of this pivotal conversion process, detailing the enzymatic machinery, anatomical location, and subsequent metabolic fate of this compound. Quantitative pharmacokinetic data from key clinical studies are presented in structured tables to facilitate comparative analysis. Furthermore, this guide outlines the fundamental experimental protocols employed to elucidate the pharmacokinetics of fosthis compound and this compound, and visualizes the core biological and experimental pathways using Graphviz diagrams.

The Conversion Pathway: From Prodrug to Active Moiety

Fosthis compound was specifically designed as a prodrug to overcome the poor aqueous solubility of its active form, this compound.[1] Following oral administration, fosthis compound undergoes limited systemic absorption. Instead, it is rapidly hydrolyzed in the gastrointestinal lumen to this compound. This pre-systemic conversion is crucial for the bioavailability of the active drug.[2][3]

The primary enzyme responsible for this critical biotransformation is alkaline phosphatase , an enzyme abundantly present on the luminal surface of the small intestine.[2][3] This enzymatic cleavage of the phosphonooxymethyl group from fosthis compound releases the highly permeable active moiety, this compound, which is then readily absorbed into the systemic circulation.[4] Fosthis compound itself is generally not detectable in plasma following oral administration, underscoring the efficiency of this conversion process.[5]

Pharmacokinetics of this compound

Once absorbed, this compound exhibits predictable pharmacokinetic properties. The following tables summarize key pharmacokinetic parameters of this compound following oral administration of fosthis compound, both alone and in combination with other antiretroviral agents.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | 26.9% | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |

| Plasma Half-life (t1/2) | 11 hours | [5] |

| Plasma Protein Binding | ~88% | [7] |

| Volume of Distribution (Vd) | 29.5 L | [5] |

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics

| Co-administered Drug(s) | Change in this compound Cmax | Change in this compound AUC | Change in this compound Crough | Reference |

| Darunavir/Ritonavir | ↑ 52% | ↑ 63% | ↑ 88% | [3][8] |

| Etravirine | ↓ ~50% | ↓ ~50% | ↓ ~50% | [3][8] |

| Darunavir/Ritonavir + Etravirine | ↑ 53% | ↑ 34% | ↑ 33% | [3][8] |

| Cobicistat | ↑ 71% | ↑ 93% | ↑ 136% | [3][8] |

| Darunavir/Cobicistat | ↑ 79% | ↑ 97% | ↑ 124% | [3][8] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Crough: Trough plasma concentration.

Metabolism and Excretion of this compound

Following its formation and absorption, this compound is primarily eliminated through metabolism. The major metabolic pathways include esterase-mediated hydrolysis and, to a lesser extent, oxidation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][9] The resulting metabolites, along with a small amount of unchanged this compound, are excreted through both renal and fecal routes.[9] Co-administration of strong CYP3A4 inhibitors, such as ritonavir or cobicistat, can significantly increase this compound exposure by inhibiting its oxidative metabolism.[3][8][9]

Experimental Protocols

Quantification of Fosthis compound and this compound in Plasma

The quantification of fosthis compound and its active metabolite this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately and precisely measure the concentrations of fosthis compound and this compound in plasma samples.

Methodology:

-

Sample Preparation: A protein precipitation method is typically employed. Plasma samples are mixed with a protein precipitating agent, such as acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).[10][11][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then transferred for analysis.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[10][11][13][14]

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for fosthis compound, this compound, and the internal standard are monitored to ensure selectivity and sensitivity.[10][11]

-

Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of fosthis compound and this compound. The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

In Vitro Alkaline Phosphatase-Mediated Conversion Assay

To investigate the enzymatic conversion of fosthis compound to this compound in a controlled environment, an in vitro assay using a source of alkaline phosphatase can be employed.

Objective: To determine the rate and extent of fosthis compound conversion to this compound by alkaline phosphatase.

Methodology:

-

Enzyme Source: A source of alkaline phosphatase is required. This can be a purified enzyme, or a more biologically relevant system such as Caco-2 cell lysates or intestinal microsomes, which contain membrane-bound alkaline phosphatase.[1][15]

-

Incubation: Fosthis compound is incubated with the enzyme source in a suitable buffer at a physiological pH (e.g., pH 7.4) and temperature (37°C). The reaction is typically initiated by the addition of the substrate (fosthis compound).[16][17]

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points. The reaction in these aliquots is immediately quenched, for example, by the addition of a strong acid or an organic solvent, to stop the enzymatic activity.[16][17]

-

Analysis: The concentrations of both fosthis compound and the newly formed this compound in the quenched samples are quantified using a validated analytical method, such as LC-MS/MS, as described in the previous section.

-

Data Analysis: The rate of this compound formation and the rate of fosthis compound disappearance are calculated to determine the kinetics of the enzymatic conversion.

Conclusion

The in vivo conversion of fosthis compound to this compound is a rapid and efficient process, primarily mediated by alkaline phosphatase in the gastrointestinal lumen. This elegant prodrug strategy ensures adequate systemic exposure to the active antiretroviral agent, this compound. A thorough understanding of the pharmacokinetics of this compound, including its metabolism and potential for drug-drug interactions, is paramount for its safe and effective clinical use. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation and characterization of this important antiretroviral agent.

References

- 1. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and exposure-response relationship for this compound following fosthis compound administration in treatment-experienced HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a physiologically based pharmacokinetic model of fosthis compound and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 6. drugs.com [drugs.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of this compound, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, metabolism and excretion of radiolabeled fosthis compound administered with or without ritonavir in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a liquid chromatography coupled to tandem mass spectrometry method for the monitoring of this compound plasma concentrations in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

Temsavir: A Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that presents a novel mechanism of action against the virus.[1][2][3] It is the active moiety of the prodrug Fosthis compound (BMS-663068), which was developed to improve solubility and bioavailability.[2][4][5] Fosthis compound is converted to this compound by alkaline phosphatase at the gut epithelium.[2][5] This guide provides a detailed overview of this compound's antiviral activity, mechanism of action, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HIV-1 envelope glycoprotein gp120.[5][6][7] It binds to a conserved pocket within gp120, adjacent to the CD4 binding site.[2][6][7] This binding event locks the gp120 trimer in a "closed," pre-fusion conformation.[5][6][8] By stabilizing this state, this compound prevents the conformational changes necessary for gp120 to engage with the host cell's CD4 receptor, thereby blocking the initial and most critical step of viral attachment and entry.[2][4][6][7]

This unique mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[7][9] At higher concentrations, this compound stoichiometrically blocks CD4 binding. At lower, sub-saturating concentrations, it still inhibits viral entry by stabilizing the trimer against the conformational rearrangements required for the fusion machinery to activate.[4]

Antiviral Spectrum of Activity

This compound's activity is highly specific to HIV-1.[4] It has demonstrated potent, broad-spectrum activity against a wide range of HIV-1 laboratory strains and clinical isolates, including multiple clades.[10]

In Vitro Activity Against HIV-1

This compound consistently exhibits low nanomolar to sub-nanomolar potency against the majority of HIV-1 isolates.[1][10]

| Virus Strain / Isolate | Cell Type | Potency Metric | Value | Reference(s) |

| Laboratory-adapted LAI strain | MT-2 Cells | EC50 | 0.7 ± 0.4 nM | [1] |

| Various Clinical Isolates | PBMCs | IC50 | Sub-nM to >0.1 µM | [1] |

| Most Susceptible Isolate | - | EC50 | 0.01 nM | [1] |

| Least Susceptible Isolate | - | EC50 | >2,000 nM | [1] |

| JR-FL gp120 (biochemical) | ELISA | Kd | 0.83 nM | [4] |

| JR-FL gp120 (biochemical) | ELISA | IC50 | 14 nM | [4] |

Activity Against Drug-Resistant Strains

A key feature of this compound is its lack of cross-resistance with other existing antiretroviral (ARV) classes.[7][8] It retains activity against HIV-1 isolates that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase inhibitors.[7][10] There is also no cross-resistance with other entry inhibitors like the CCR5 antagonist maraviroc or the CD4-directed attachment inhibitor ibalizumab.[11][12]

Activity Against Other Viruses

Screening against a panel of other RNA and DNA viruses has established this compound's specificity for HIV-1. No significant antiviral activity has been observed against HIV-2, simian immunodeficiency virus (SIV), or other unrelated viruses.[4][13]

| Virus | Activity | Reference(s) |

| HIV-2 | Inactive (EC50 >200 µM) | [4] |

| Simian Immunodeficiency Virus (SIV) | Inactive (EC50 >200 µM) | [4] |

| Vesicular Stomatitis Virus (VSV) | Inactive | [13] |

| Respiratory Syncytial Virus (RSV) | Inactive | [13] |

| Influenza | Inactive | [13] |

| Human Cytomegalovirus (HCMV) | Inactive | [13] |

Cytotoxicity Profile

This compound demonstrates low in vitro cytotoxicity across a wide range of human cell lines, resulting in a favorable therapeutic index.[1][4]

| Cell Line | Tissue of Origin | Cytotoxicity Metric (CC50) | Reference(s) |

| MT-2 | T lymphocytes | >200 µM | [1] |

| PM1 | T lymphocytes | 105 µM | [1] |

| PBMCs | Peripheral Blood | 192 µM | [1] |

| HEK293 | Kidney | >200 µM | [1] |

| HepG2 | Liver | >200 µM | [1] |

| HeLa | Cervix | >200 µM | [1] |

| SK-N-MC | Neuroepithelium | >200 µM | [1] |

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions within the HIV-1 gp120 protein.[5][7] These mutations typically emerge under selective pressure and map to the binding region of the drug.[7]

Key resistance-associated substitutions have been identified at positions S375, M426, M434, and M475 in gp120.[7][8] More recently, a substitution at position T202 has also been described.[8] The presence of these mutations can lead to a significant increase in the IC50 value, indicating reduced susceptibility to the drug.[7][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Safety Profile of Fosthis compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fosthis compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinician.nejm.org [clinician.nejm.org]

- 10. medkoo.com [medkoo.com]

- 11. REDUCED SUSCEPTIBILITY TO this compound IS NOT LINKED TO IBA OR MVC RESISTANCE [natap.org]

- 12. Clinical evidence for a lack of cross-resistance between this compound and ibalizumab or maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Innovation in the discovery of the HIV-1 attachment inhibitor this compound and its phosphonooxymethyl prodrug fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of Temsavir: A Technical Guide

Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It is the active moiety of the prodrug Fosthis compound (BMS-663068), which is approved for use in heavily treatment-experienced adults with multidrug-resistant HIV-1.[3][4] this compound's mechanism involves binding to a conserved pocket on gp120, preventing the conformational changes required for the virus to attach to the CD4 receptor on host T-cells.[2][5][6] This action blocks the initial step of viral entry.[5] A critical aspect of preclinical drug development is the evaluation of a compound's safety profile, particularly its potential for inducing cellular toxicity. This technical guide provides an in-depth summary of the in vitro cytotoxicity profile of this compound, based on available non-clinical data.

Quantitative Cytotoxicity Data

This compound has demonstrated a favorable cytotoxicity profile, exhibiting low toxicity across a wide range of human cell types. The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of cultured cells, is a key metric for assessing cytotoxicity. For this compound, CC50 values are generally high, indicating a low potential for direct cell killing at therapeutic concentrations. This results in a high therapeutic index (TI), which is the ratio of the CC50 to the half-maximal effective concentration (EC50).[7]

The quantitative data from various cell-based assays are summarized in the table below.

| Cell Line | Cell Type/Origin | Incubation Period | Assay Type | CC50 (μM) | Reference |

| MT-2 | T lymphocytes | 3 or 6 days | Not Specified | >200 | [1] |

| HEK293 | Kidney | 3 or 6 days | Not Specified | >200 | [1] |

| HEp-2 | Larynx | 3 or 6 days | Not Specified | >200 | [1] |

| HepG2 | Liver | 3 or 6 days | Not Specified | >200 | [1] |

| HeLa | Cervix | 3 or 6 days | Not Specified | >200 | [1] |

| HCT116 | Colorectal | 3 or 6 days | Not Specified | >200 | [1] |

| MCF-7 | Breast | 3 or 6 days | Not Specified | >200 | [1] |

| SK-N-MC | Neuroepithelium | 6 days | XTT | >200 | [1] |

| HOS | Bone | 3 or 6 days | Not Specified | >200 | [1] |

| H292 | Lung | 3 or 6 days | Not Specified | >200 | [1] |

| MDBK | Bovine Kidney | 3 or 6 days | Not Specified | >200 | [1] |

| TZM-bl | Human Cervix | 3 days | MTS | >100 | [1] |

| PM1 | T-cell line | 6 days | Not Specified | 105 | [1] |

| PBMCs | Peripheral Blood Mononuclear Cells | 6 days | Not Specified | 192 | [1] |

Mechanisms of Cytotoxicity and Cytoprotection

While direct cytotoxicity from this compound is low, its mechanism of action confers a unique cytoprotective effect on uninfected bystander cells, which are often subject to indirect damage during HIV-1 infection.

Direct Cytotoxicity

The high CC50 values observed across numerous cell lines suggest that this compound does not significantly interfere with essential cellular processes at concentrations well above those required for antiviral efficacy.[1][7] While mitochondrial toxicity is a known concern for some classes of antiretroviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs), specific data on this compound's direct impact on mitochondrial function is not extensively detailed in the provided search results.[8][9]

Cytoprotective Effect on Bystander Cells

During HIV-1 infection, viral gp120 can be shed from infected cells. This soluble gp120 (sgp120) can then bind to the CD4 receptors on uninfected, bystander CD4+ T-cells.[3][4] This interaction can trigger several detrimental effects:

-

Apoptosis: The binding of sgp120 to CD4 has been shown to induce apoptosis (programmed cell death) in these uninfected T-cells.[3]

-

Sensitization to ADCC: The gp120-CD4 interaction exposes certain epitopes on the bystander cell, making it a target for antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells kill the antibody-tagged cell.[3][4]

-

Cytokine Burst: This interaction can also trigger a massive release of inflammatory cytokines, contributing to chronic immune activation.[3][4]

This compound directly counteracts these pathogenic mechanisms. By binding to sgp120, this compound prevents it from interacting with the CD4 receptor on bystander cells. This blockade protects these uninfected cells from gp120-induced apoptosis and ADCC, thereby contributing to the preservation of the CD4+ T-cell pool.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks the immunomodulatory activities of HIV-1 soluble gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early-Stage Research on Temsavir Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the efficacy of Temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. This compound, the active moiety of the prodrug Fosthis compound, presents a novel mechanism of action by directly targeting the HIV-1 envelope glycoprotein 120 (gp120), preventing the initial interaction between the virus and the host CD4+ T-cell.[1][2][3] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiviral effect by binding to a conserved pocket within the gp120 subunit of the HIV-1 envelope protein, near the CD4 binding site.[1][3][4] This binding event locks the gp120 protein in a "closed" or prefusion conformation, which prevents the necessary conformational changes required for the virus to attach to the host cell's CD4 receptor.[1][5][6] By inhibiting this initial step of the viral lifecycle, this compound effectively blocks HIV-1 from entering and infecting host immune cells.[2][5] This mechanism is distinct from other classes of antiretroviral drugs, and this compound has shown activity against both CCR5- and CXCR4-tropic viruses.[4][7]

Signaling Pathway: HIV-1 Entry and this compound Inhibition

The following diagram illustrates the key steps of HIV-1 entry into a host CD4+ T-cell and the point of inhibition by this compound.

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound and its precursor compounds from early-stage research.

Table 1: In Vitro Antiviral Activity of this compound Precursors

| Compound | Assay Type | HIV-1 Strains | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| 6 (Indole-3-glyoxamide) | Virus Infectivity Assay | M-tropic, T-cell line-adapted, and primary strains | 0.09 - 5.9 | 100 to >200 | 33 - 1600 | [8] |

| 6 (Indole-3-glyoxamide) | Pseudotyped Virus Assay | Not Specified | 0.153 | Not Specified | Not Specified | [8] |

Table 2: Comparative In Vitro Potency of this compound

| Compound | Parameter | Value | Reference |

| This compound (31) | Kd for JR-FL gp120 | 0.83 nM | [8] |

| Precursor (10) | Kd for JR-FL gp120 | 19 nM | [8] |

| This compound (31) | IC50 (gp120/CD4 binding ELISA) | 14 nM | [8] |

| Precursor (10) | IC50 (gp120/CD4 binding ELISA) | 87 nM | [8] |

Table 3: Early Phase Clinical Trial Efficacy of Fosthis compound (Prodrug of this compound)

| Trial Phase | Dosing Regimen | Duration | Outcome | Result | Reference |

| Phase 2a (Monotherapy) | 800 mg BID | 8 days | Mean reduction in plasma viral load | 0.72 log10 copies/mL | [9] |

| Phase 2a (Monotherapy) | 1800 mg BID | 8 days | Mean reduction in plasma viral load | 0.96 log10 copies/mL | [9] |

| Phase 2b | 400 mg BID + OBT | 24 weeks | % achieving viral load <50 copies/mL | 80% | [2] |

| Phase 2b | 800 mg BID + OBT | 24 weeks | % achieving viral load <50 copies/mL | 69% | [2] |

| Phase 2b | 600 mg QD + OBT | 24 weeks | % achieving viral load <50 copies/mL | 76% | [2] |

| Phase 2b | 1200 mg QD + OBT | 24 weeks | % achieving viral load <50 copies/mL | 72% | [2] |

| Phase 3 (BRIGHTE study, Randomized Cohort) | 600 mg BID + OBT | 96 weeks | % achieving viral load <40 copies/mL | 60% | [3][10] |

| Phase 3 (BRIGHTE study, Non-randomized Cohort) | 600 mg BID + OBT | 96 weeks | % achieving viral load <40 copies/mL | 37% | [3] |

*OBT: Optimized Background Therapy

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the early-stage evaluation of this compound's efficacy.

Phenotypic Screening for HIV-1 Inhibitors

The initial discovery of the indole-3-glyoxamide lead compound (a precursor to this compound) was accomplished through a cell-based phenotypic screen.[4][8]

Objective: To identify compounds that inhibit HIV-1 infectivity in a cell-based model.

Methodology:

-

Virus Production: A pseudotyped virus is constructed, typically by co-transfecting human embryonic kidney (HEK293T) cells with a plasmid encoding the HIV-1 genome (lacking the env gene but containing a reporter gene like luciferase) and a second plasmid encoding the HIV-1 envelope protein (gp160).

-

Cell Culture: Target cells, such as a CD4-positive T-cell line, are cultured under standard conditions.

-

Compound Treatment: The target cells are pre-incubated with the test compounds from a chemical library for a short period.

-

Infection: The cells are then infected with the pseudotyped virus.

-

Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Readout: The level of infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase activity). A reduction in reporter signal in the presence of a compound indicates potential antiviral activity.

-

Confirmation: Hits are confirmed through dose-response curves to determine EC50 values.

gp120-CD4 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This biochemical assay was used to confirm that this compound and its precursors directly interfere with the binding of gp120 to the CD4 receptor.[11]

Objective: To quantify the inhibitory effect of a compound on the interaction between purified gp120 and soluble CD4.

Methodology:

-

Plate Coating: A 96-well microtiter plate is coated with a capture antibody specific for a tag on the soluble CD4 protein.

-

CD4 Binding: A solution of soluble, tagged CD4 is added to the wells and allowed to bind to the capture antibody.

-

Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with purified, biotinylated gp120 protein.

-

Competitive Binding: The gp120-compound mixture is added to the CD4-coated wells. The gp120 will compete with the compound to bind to the immobilized CD4.

-

Detection: After washing away unbound proteins, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated gp120.

-

Signal Generation: A colorimetric HRP substrate is added, and the resulting absorbance is measured. A lower signal indicates that the compound has inhibited the gp120-CD4 interaction.

-

Data Analysis: The data is used to calculate the IC50 value, the concentration of the compound that inhibits 50% of the gp120-CD4 binding.

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines the typical workflow for evaluating the in vitro efficacy of a novel HIV-1 attachment inhibitor like this compound.

Resistance Profile

Early-stage research also focused on understanding the potential for viral resistance to this compound. In vitro resistance selection studies identified mutations in the HIV-1 gp120 protein that could confer reduced susceptibility to the compound.[11] Key amino acid substitutions have been identified at positions S375, M426, M434, and M475 in the gp120 protein.[12][13] The emergence of these mutations is a critical factor in determining the long-term efficacy of this compound and is a key consideration in its clinical application, particularly for heavily treatment-experienced patients.[3]

Conclusion

The early-stage research on this compound has established its novel mechanism of action as a potent HIV-1 attachment inhibitor. Through a combination of phenotypic screening, biochemical assays, and initial clinical trials with its prodrug Fosthis compound, the efficacy of this compound has been demonstrated. The quantitative data on its antiviral activity and the detailed understanding of its interaction with the gp120 protein have provided a solid foundation for its development as a crucial therapeutic option for individuals with multi-drug resistant HIV-1 infection. Further research continues to explore its full potential and long-term effectiveness in various patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety Profile of Fosthis compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fosthis compound in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinician.nejm.org [clinician.nejm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Long-term efficacy and safety of fosthis compound among subgroups of heavily treatment-experienced adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Innovation in the discovery of the HIV-1 attachment inhibitor this compound and its phosphonooxymethyl prodrug fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Impact of Temsavir on HIV-1 Envelope Conformation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Temsavir (BMS-626529), the active moiety of the prodrug Fosthis compound, is a first-in-class HIV-1 attachment inhibitor that presents a unique mechanism of action against the virus. It directly targets the viral envelope glycoprotein (Env) trimer, specifically the gp120 subunit, to prevent the initial stages of viral entry into host CD4+ T cells.[1][2] This technical guide provides an in-depth analysis of this compound's effect on the HIV-1 envelope conformation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. This compound binds to a conserved pocket on gp120, locking it in a "closed," pre-fusion state that is incompetent for CD4 receptor engagement.[3][4] Beyond direct attachment inhibition, this compound modulates the processing and antigenicity of the Env glycoprotein, affecting its cleavage, glycosylation, and recognition by the host immune system.[5][6] These multifaceted effects make this compound a critical tool against multidrug-resistant HIV-1 strains.

Mechanism of Action: Stabilizing the Closed Conformation

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral Env trimer to the CD4 receptor on the T-cell surface.[7] This binding event triggers a series of conformational changes, exposing the co-receptor binding site and ultimately leading to the fusion of the viral and cellular membranes mediated by the gp41 subunit.[7][8]

This compound disrupts this cascade at its inception. It acts as a conformational blocker by binding directly to a conserved pocket within gp120, located under the β20–β21 loop and adjacent to the CD4 binding site.[5][9][10] This binding event is crucial as it stabilizes the Env trimer in its native, "closed" or "State 1" ground-state conformation.[4][5][6] By locking the Env in this state, this compound prevents the conformational rearrangements required for CD4 receptor engagement, thus physically obstructing the first step of viral entry.[3][4] This mechanism is effective against both CCR5- and CXCR4-tropic viruses and does not exhibit cross-resistance with other classes of antiretrovirals.[1][3]

Broader Effects on Envelope Glycoprotein Processing and Antigenicity

Recent studies have revealed that this compound's impact extends beyond preventing CD4 attachment. The intracellular stabilization of the "closed" Env conformation has significant downstream consequences on the glycoprotein's maturation and presentation.[5][10]

-

Decreased Proteolytic Cleavage: this compound treatment of Env-expressing cells has been shown to decrease the proteolytic processing of the gp160 precursor into the functional gp120 and gp41 subunits.[5][10] This results in a higher proportion of uncleaved gp160 on the cell surface and on budding virions, which is non-functional for mediating viral entry.

-

Altered Glycosylation: The drug also affects the glycosylation of gp120.[6] This is observed as a shift in the molecular weight of gp120 in treated cells, indicating changes in the composition of complex glycans which are critical for proper protein folding and for shielding the virus from the immune system.

-

Modified Antigenicity: The combined effects on cleavage and glycosylation significantly alter the antigenicity of the Env trimer.[6] Specifically, long-term this compound treatment can decrease the recognition of Env by a range of broadly neutralizing antibodies (bNAbs).[11] This modulation of Env's antigenic surface has implications for antibody-dependent cellular cytotoxicity (ADCC) responses.[5]

-

Reduced gp120 Shedding: By stabilizing the Env complex, this compound also reduces the spontaneous shedding of the gp120 subunit from the viral surface.[5][12]

Quantitative Data

The potency of this compound and its precursors has been quantified across numerous studies. The tables below summarize key antiviral activity, cytotoxicity, and resistance data.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Related Compounds

| Compound | Assay Type | Target/Strain(s) | Potency (EC50/IC50/Ki) | Cytotoxicity (CC50) | Reference(s) |

| This compound (BMS-626529) | PhenoSense Entry | Clinical Isolates (Baseline) | Median IC50: 0.67 nM (Range: 0.05–161 nM) | Not Reported | [1] |

| BMS-378806 (Analog) | Cell Culture | R5, X4, R5/X4 (Subtype B) | Median EC50: 0.04 µM (40 nM) | > 225 µM | [13][14] |

| BMS-378806 (Analog) | Cell Culture | Various HIV-1 Strains | EC50: 0.85 - 26.5 nM | Not Reported | [15] |

| BMS-378806 (Analog) | sCD4 Binding ELISA | Monomeric gp120 | IC50: 100 nM | Not Applicable | [15] |

| Indole-3-glyoxamide (Precursor) | Cell Culture | M-tropic & T-tropic Strains | EC50: 0.09 - 5.9 µM | Not Reported | [7] |

| Indole-3-glyoxamide (Precursor) | Competitive ELISA | JR-FL gp120 | Ki: 460 nM | Not Applicable | [16] |

Table 2: Key Resistance-Associated Substitutions in gp120 for this compound

| Substitution Position(s) | Observed Amino Acid Change(s) | Effect | Reference(s) |

| S375 | H, I, M, N, T, Y | Reduced susceptibility | [1][4] |

| M426 | L, P | Reduced susceptibility; M426L is a common emergent mutation | [1][13][17] |

| M434 | I, K | Reduced susceptibility | [1][4] |

| M475 | I | Reduced susceptibility | [1][4][13] |

| T202 | E | Reduced susceptibility | [4] |

| L116 / A204 | P / D, V | Observed in vitro, reduced susceptibility | [1][16] |

Experimental Protocols

Evaluating the effect of this compound on HIV-1 Env requires specific virological and biochemical assays. Detailed protocols for key experiments are provided below.

Pseudovirus Neutralization Assay

This assay quantifies the concentration of an inhibitor required to reduce viral infection by 50% (EC50) using single-round-of-infection viruses.

Materials:

-

TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

-

HEK293T/17 cells for virus production.

-

Plasmids: Env-deficient HIV-1 backbone (e.g., pSG3ΔEnv) and an Env-expressing plasmid.

-

Cell culture medium (DMEM with 10% FBS, penicillin-streptomycin).

-

This compound stock solution.

-

Luciferase assay reagent (e.g., Bright-Glo).

-

96-well cell culture plates (clear bottom, white-walled for luminescence).

-

Luminometer.

Methodology:

-

Pseudovirus Production: Co-transfect HEK293T/17 cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45-micron filter. Titrate the virus stock on TZM-bl cells to determine the appropriate dilution for the assay.[18]

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate overnight at 37°C.[19]

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with an equal volume of the diluted pseudovirus stock. Incubate for 1 hour at 37°C.[19]

-

Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only (no inhibitor) and cell-only (no virus) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C.[19]

-

Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation, measure the relative light units (RLU) using a luminometer.[18][19]

-

Data Analysis: Calculate the percentage of neutralization for each this compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.

p24 Antigen Inhibition Assay

This assay measures the inhibition of replication-competent virus over multiple rounds of infection in permissive cells by quantifying the viral capsid protein p24.

Materials:

-

HIV-1 permissive cell line (e.g., MT-2) or Peripheral Blood Mononuclear Cells (PBMCs).

-

Replication-competent HIV-1 stock (e.g., NL4-3).

-

Complete culture medium (RPMI-1640 with 10% FBS, IL-2 for PBMCs).

-

This compound stock solution.

-

96-well plates.

-

Commercial HIV-1 p24 Antigen ELISA kit.

Methodology:

-

Cell Plating: Seed MT-2 cells or PHA-stimulated PBMCs in a 96-well plate.[20]

-

Infection and Treatment: Add serial dilutions of this compound to the cells, followed by a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).[20]

-

Incubation: Incubate the plates for 4-7 days at 37°C to allow for viral replication.[19][20]

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Measure absorbance and calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control. Determine the EC50 value.

Western Blot for Env Cleavage Analysis

This method assesses the effect of this compound on the processing of the gp160 precursor.

Materials:

-

HEK293T cells.

-

Env-expressing plasmid.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels, transfer apparatus, and membranes.

-

Primary antibodies (e.g., anti-gp120 or anti-gp41 C-terminus).

-

HRP-conjugated secondary antibody and chemiluminescence substrate.

Methodology:

-

Cell Culture and Treatment: Transfect HEK293T cells with an Env-expressing plasmid. After 24 hours, treat the cells with this compound (e.g., 100 nM) or a vehicle control for an additional 24 hours.[21]

-

Cell Lysis: Wash cells with PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody that recognizes gp160 and a cleaved subunit (e.g., gp120). Follow with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Compare the ratio of uncleaved gp160 to cleaved gp120 between this compound-treated and control samples.

Conclusion

This compound represents a significant advancement in antiretroviral therapy, offering a novel mechanism against HIV-1. Its primary action involves binding to the gp120 subunit and locking the Env trimer in a "closed," non-functional conformation, thereby inhibiting the initial attachment to the host CD4 receptor. Furthermore, this conformational stabilization has profound secondary effects, impairing the proteolytic cleavage and glycosylation of the Env precursor. This alteration of Env's structure and antigenicity not only contributes to the direct antiviral effect but also has complex interactions with the host immune response. The comprehensive data and protocols presented in this guide underscore the multifaceted nature of this compound's interaction with the HIV-1 envelope, providing a foundation for further research and development in the field of HIV-1 entry inhibitors.

References

- 1. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety Profile of Fosthis compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fosthis compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell surface assembly of HIV gp41 six helix bundles for facile, quantitative measurements of hetero-oligomeric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Innovation in the discovery of the HIV-1 attachment inhibitor this compound and its phosphonooxymethyl prodrug fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Model systems of human immunodef iciency virus (HIV-1) for in vitro eff icacy assessment of candidate vaccines and drugs against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. This compound Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Temsavir: A Technical Guide for Researchers

Introduction: Temsavir, the active moiety of the prodrug Fosthis compound, is a first-in-class HIV-1 attachment inhibitor. It offers a unique mechanism of action by binding directly to the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and host CD4+ T-cells.[1][2][3] This targeted action blocks the first step in the HIV replication cycle, making it a critical agent for treatment-experienced patients with multi-drug resistant HIV-1.[1][4] This technical guide provides an in-depth overview of the preclinical animal models utilized in the study of this compound, detailing experimental protocols, summarizing key pharmacokinetic data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting HIV-1 Entry

This compound's primary mode of action is the inhibition of HIV-1 attachment to host cells.[2] This is achieved through a specific, high-affinity binding to a conserved pocket on the gp120 subunit of the viral envelope spike protein.[2][5] This binding event stabilizes the gp120 protein in a "closed" or "State 1" conformation.[1][5] The stabilization of this conformational state prevents the necessary structural rearrangements that gp120 must undergo to bind with the host cell's CD4 receptor.[1][2] Consequently, the initial attachment of the virus to the T-cell is blocked, preventing all subsequent steps of viral entry and replication.[6]

At higher concentrations, this compound can also allosterically interfere with CD4 binding.[1] This dual mechanism of action contributes to its potent antiviral activity against a broad range of HIV-1 subtypes, including both CCR5- and CXCR4-tropic viruses.[1] Notably, this compound does not exhibit cross-resistance with other classes of antiretroviral drugs.[1]

Mechanism of this compound action on HIV-1 entry.

Preclinical Animal Models and Pharmacokinetics

Preclinical evaluation of this compound and its prodrug, Fosthis compound, has been conducted in various animal models to assess its pharmacokinetic (PK) profile and safety. While specific efficacy studies in animal models are not extensively published, with much of the efficacy data derived from human clinical trials, the available PK data from preclinical species are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Pharmacokinetic Parameters of this compound in Preclinical Models

The development of Fosthis compound was driven by the need to improve the oral bioavailability of this compound.[6] Preclinical studies in rats, dogs, and cynomolgus monkeys were instrumental in characterizing the PK properties of this compound following oral administration of Fosthis compound.[7]

| Species | Dose (Fosthis compound) | Route | This compound Cmax (ng/mL) | This compound AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | Not Specified | Oral | Not Specified | Not Specified | ~62% | [6] |

| Dog | Not Specified | Oral | Not Specified | Not Specified | ~93% | [6] |

| Cynomolgus Monkey | Not Specified | Oral | Not Specified | Not Specified | ~67% | [6] |

Note: Specific dosage and resulting Cmax and AUC values were not detailed in the available literature. The table reflects the reported absolute bioavailability of this compound after oral dosing of the prodrug Fosthis compound.

Experimental Protocols

Pharmacokinetic Studies in Rats, Dogs, and Cynomolgus Monkeys

-

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound when administered as its prodrug, Fosthis compound.

-

Animal Models: Male and female rats, beagle dogs, and cynomolgus monkeys.

-

Drug Administration: Fosthis compound was administered orally. For bioavailability studies, this compound was also administered intravenously.

-

Sample Collection: Serial blood samples were collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and bioavailability.

Efficacy Evaluation in Preclinical Models

While comprehensive preclinical efficacy data for this compound in HIV animal models is limited in the public domain, studies with precursor compounds and the use of established animal models for other antiretrovirals provide a framework for how this compound's efficacy would be evaluated.

Macaque Models for SIV/SHIV Infection

Non-human primate (NHP) models, particularly macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), are highly relevant for studying HIV transmission, pathogenesis, and the efficacy of antiretroviral drugs.[8][9][10] A precursor to this compound was evaluated in a macaque model for its potential as a microbicide to prevent vaginal SHIV transmission, demonstrating the utility of this model for attachment inhibitors.[6]

Humanized Mouse Models

Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, have emerged as a valuable small animal model for HIV research.[11][12][13] These models support HIV-1 replication and can be used to evaluate the in vivo efficacy of antiretroviral drugs, including their ability to suppress viral load and impact human immune cell populations.[14][15]

General Experimental Workflow for Efficacy Studies in Humanized Mice

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an antiretroviral agent like this compound in a humanized mouse model of HIV-1 infection.

Experimental workflow for in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the treatment of multi-drug resistant HIV-1. Preclinical animal models have been instrumental in defining its pharmacokinetic and safety profile, paving the way for successful clinical development. While detailed preclinical efficacy data for this compound itself is not widely published, the established macaque and humanized mouse models for HIV provide a robust framework for the continued evaluation of this and other novel antiretroviral agents. The unique mechanism of action of this compound, coupled with a favorable preclinical profile, underscores its importance in the arsenal of therapies available to combat HIV-1.

References

- 1. Fosthis compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Efficacy and Safety Profile of Fosthis compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Simian immunodeficiency virus macaque models of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]

- 12. escholarship.org [escholarship.org]

- 13. Humanized Mouse Model of HIV Infection [massgeneral.org]

- 14. mdpi.com [mdpi.com]

- 15. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Temsavir's Role as an HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Temsavir, the active moiety of the prodrug Fosthis compound, and its pivotal role as a first-in-class HIV-1 attachment inhibitor. This compound offers a novel mechanism of action for the treatment of multidrug-resistant HIV-1 infection, particularly in heavily treatment-experienced individuals.

Core Mechanism of Action

This compound is a small-molecule inhibitor that directly targets the HIV-1 envelope glycoprotein 120 (gp120).[1][2] Its primary mechanism involves binding to a conserved pocket within gp120, located near the CD4 binding site.[3][4] This binding event prevents the initial interaction between the virus and the CD4 receptor on the surface of host T-cells and other immune cells.[2][5] By blocking this crucial first step of viral entry, this compound effectively neutralizes the virus before it can establish infection.[6]

The binding of this compound to gp120 induces and stabilizes a "closed" conformational state of the gp120 trimer.[2][3] This conformational lock not only physically obstructs the CD4 binding site but also prevents the subsequent conformational changes in gp120 that are necessary for the virus to engage with co-receptors (CCR5 or CXCR4) and initiate membrane fusion.[3][7] this compound's unique mechanism of action allows it to be active against both CCR5- and CXCR4-tropic viruses and shows no cross-resistance with other classes of antiretroviral drugs.[4]

Beyond inhibiting viral entry, this compound has demonstrated additional immunomodulatory benefits. It can block the activities of shed gp120, which is known to bind to uninfected bystander CD4+ T-cells, sensitizing them to antibody-dependent cellular cytotoxicity (ADCC) and inducing a cytokine burst.[8] By preventing this interaction, this compound protects uninfected immune cells from premature destruction and mitigates inflammatory responses.[8]

HIV-1 Entry and this compound's Point of Inhibition

Caption: this compound binds to HIV-1 gp120, preventing its attachment to the CD4 receptor on host T-cells.

Quantitative Antiviral Activity and Cytotoxicity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 isolates, with efficacy observed at nanomolar concentrations. Its cytotoxic profile indicates a high therapeutic index.

| Parameter | Value | Cell Type/Isolate | Reference |

| EC50 (Average) | 0.7 ± 0.4 nM | LAI Virus | [9] |

| EC50 (Range) | 0.01 nM to >2,000 nM | Various Viral Isolates | [9] |

| IC50 (Range) | Subnanomolar to >0.1 µM | Various Clinical Isolates | [9] |

| IC50 (BRIGHTE Study Baseline) | Median: 0.67 nM (Range: 0.05–161 nM) | Patient Isolates | [10] |

| CC50 | 105 µM | PM1 T-cell line | [9] |

| CC50 | 192 µM | PBMCs | [9] |

Clinical Efficacy: The BRIGHTE Study

The phase 3 BRIGHTE study evaluated the efficacy and safety of Fosthis compound (the prodrug of this compound) in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study included a randomized cohort (with one or two fully active antiretroviral agents remaining) and a non-randomized cohort (with no fully active agents).

| Endpoint (Week 48) | Randomized Cohort | Non-Randomized Cohort | Reference |

| Virologic Response (HIV-1 RNA <40 copies/mL) | 54% | 38% | [6] |

| Mean Increase in CD4 T-cell Count from Baseline | 139 cells/µL | 63 cells/µL | [11] |

At week 96, the virologic response rate was 60% in the randomized cohort and 37% in the non-randomized cohort, demonstrating durable viral suppression.[5]

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions in the gp120 protein. These mutations can reduce the binding affinity of this compound to its target.

| gp120 Substitution | Significance | Reference |

| S375H/I/M/N/T/Y | A primary substitution that can fill the binding pocket and confer resistance. The S375W substitution abrogates this compound's ability to block gp120-induced cytokine burst. | [4][8][12] |

| M426L/P | Associated with reduced susceptibility to this compound. | [4][12] |

| M434I/K | Another key substitution linked to decreased this compound activity. | [4][12] |

| M475I | A substitution that can impact this compound susceptibility. | [4] |

| T202E | A more recently described substitution that can reduce susceptibility to both this compound and the post-attachment inhibitor ibalizumab in some contexts. | [4] |

Importantly, studies have shown a lack of cross-resistance between this compound and other entry inhibitors like ibalizumab (a CD4-directed post-attachment inhibitor) and maraviroc (a CCR5 antagonist).[13][14]

Development of this compound Resistance

Caption: Selective pressure from this compound can lead to the emergence of HIV-1 variants with mutations in gp120 that reduce drug susceptibility.

Experimental Protocols

A key assay for determining this compound susceptibility is a cell-based phenotypic assay, often referred to as the PhenoSense Entry assay. While the proprietary specifics of commercial assays are not publicly detailed, the general methodology is as follows:

Phenotypic Antiviral Susceptibility Assay (General Workflow)

-

Generation of Pseudotyped Viruses:

-

The env gene, encoding the gp120 and gp41 proteins, is amplified from patient-derived HIV-1 RNA or proviral DNA.

-

The amplified env gene is cloned into an expression vector.

-

The env expression vector is co-transfected into producer cells (e.g., HEK293T) along with an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase).

-

This process results in the production of replication-defective viral particles pseudotyped with the patient-derived envelope glycoproteins.

-

-

Antiviral Activity Measurement:

-

Target cells that express CD4, CCR5, and CXCR4 (e.g., U87.CD4.CCR5.CXCR4 cells) are seeded in microtiter plates.

-

The cells are incubated with serial dilutions of this compound.

-

A standardized amount of the pseudotyped virus is added to each well.

-

The plates are incubated to allow for viral entry and expression of the reporter gene.

-

-

Data Analysis:

-

The expression of the reporter gene (e.g., luciferase activity) is measured.

-

The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

The IC50 value for the patient-derived virus is often compared to that of a reference wild-type virus to determine the fold-change in susceptibility. A fold-change greater than a specific cutoff (e.g., >3-fold) may indicate reduced susceptibility.[12]

-

Experimental Workflow for this compound Susceptibility Testing

Caption: Workflow for determining the phenotypic susceptibility of HIV-1 to this compound.

Conclusion

This compound represents a significant advancement in the management of multidrug-resistant HIV-1. Its unique mechanism of action as an attachment inhibitor provides a new therapeutic option for patients with limited treatment choices. A thorough understanding of its molecular interactions, clinical efficacy, and resistance pathways is crucial for its optimal use in clinical practice and for the development of future generations of HIV-1 entry inhibitors. The data presented in this guide underscore the potent and durable effects of this compound, highlighting its role as a cornerstone of salvage therapy for heavily treatment-experienced individuals.

References

- 1. Efficacy and Safety Profile of Fosthis compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fosthis compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. clinician.nejm.org [clinician.nejm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fosthis compound in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]

- 12. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fosthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. REDUCED SUSCEPTIBILITY TO this compound IS NOT LINKED TO IBA OR MVC RESISTANCE [natap.org]

- 14. Clinical evidence for a lack of cross-resistance between this compound and ibalizumab or maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New HIV-1 Attachment Inhibitor: Initial Structure-Activity Relationship Studies of Temsavir

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of a diverse arsenal of antiretroviral therapies. However, the emergence of multi-drug resistant strains necessitates a continuous search for novel mechanisms of viral inhibition. Temsavir (BMS-626529), the active moiety of the prodrug Fosthis compound, represents a first-in-class HIV-1 attachment inhibitor, offering a new therapeutic option for heavily treatment-experienced patients.[1][2][3] This technical guide provides a detailed overview of the initial structure-activity relationship (SAR) studies that paved the way for the discovery and optimization of this compound. We will delve into the quantitative data of its analogs, the experimental protocols for their synthesis and evaluation, and visualize the key pathways and workflows that underpin its development.

Mechanism of Action: Blocking the First Step of Viral Entry

This compound exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host CD4+ T cells.[1][4] The process of HIV-1 entry is a multi-step cascade initiated by the binding of gp120 to the CD4 receptor on the surface of T-cells. This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[5] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.